molecular formula C15H13ClN2O2S B7555472 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile

5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile

Cat. No. B7555472
M. Wt: 320.8 g/mol
InChI Key: RRYMDTBFDPUFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. By blocking this pathway, 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile prevents the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects
5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile has been shown to have a potent inhibitory effect on BTK activity, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells. In autoimmune diseases, 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile suppresses the activation of B cells and reduces the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its effectiveness may be limited by the development of resistance and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile. One area of focus is the identification of biomarkers that can predict response to treatment and monitor disease progression. Another area of interest is the combination of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile with other drugs to enhance its efficacy and overcome resistance. Additionally, the development of novel formulations and delivery methods may improve the pharmacokinetics and bioavailability of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile.

Synthesis Methods

The synthesis of 5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile involves several steps, including the reaction of 4-methylsulfonylbenzaldehyde with methylamine, followed by the reaction of the resulting product with 5-chloro-2-cyanobenzonitrile. The final product is obtained after purification and isolation.

Scientific Research Applications

5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

5-chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-21(19,20)14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYMDTBFDPUFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile

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